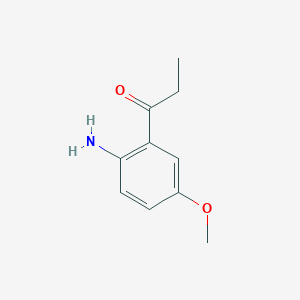
1-Propanone, 1-(2-amino-5-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(2-amino-5-methoxyphenyl)-, also known as 2C-G-5, is a synthetic compound belonging to the phenethylamine family. It is a potent psychedelic drug that has been used in scientific research to study the effects of hallucinogens on the brain.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(2-amino-5-methoxyphenyl)- is not fully understood, but it is believed to act primarily on serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Propanone, 1-(2-amino-5-methoxyphenyl)- are similar to those of other hallucinogens. It can cause altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the activation of serotonin receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-Propanone, 1-(2-amino-5-methoxyphenyl)- in lab experiments is its potency and selectivity for serotonin receptors. This allows researchers to study the effects of hallucinogens on the brain with greater precision and accuracy. However, the main limitation is its potential for abuse and misuse, which can make it difficult to obtain and use in a controlled setting.
Orientations Futures
There are several future directions for research on 1-Propanone, 1-(2-amino-5-methoxyphenyl)- and other hallucinogens. One area of interest is the role of serotonin receptors in the regulation of mood, perception, and cognition. Another area of interest is the potential therapeutic applications of hallucinogens for the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Finally, there is a need for more research on the long-term effects of hallucinogens on the brain and behavior, as well as their potential risks and benefits.
Méthodes De Synthèse
The synthesis of 1-Propanone, 1-(2-amino-5-methoxyphenyl)- involves the reaction of 2,5-dimethoxyphenethylamine with propionyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
1-Propanone, 1-(2-amino-5-methoxyphenyl)- has been used in scientific research to study the effects of hallucinogens on the brain. It has been shown to activate serotonin receptors in the brain, leading to altered perception, mood, and cognition. This makes it a valuable tool for studying the neurobiological basis of consciousness and perception.
Propriétés
Numéro CAS |
60997-56-0 |
|---|---|
Nom du produit |
1-Propanone, 1-(2-amino-5-methoxyphenyl)- |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
1-(2-amino-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 |
Clé InChI |
NNMMVFLYTHFVGU-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)OC)N |
Synonymes |
2-Amino-5-methoxypropiophenone; 1-(2-Amino-5-methoxyphenyl)-1-propanone _x000B__x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



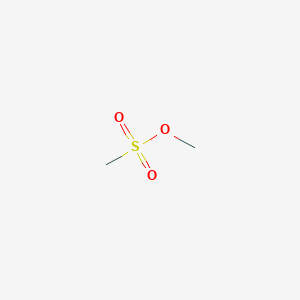

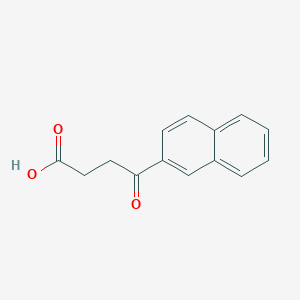
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

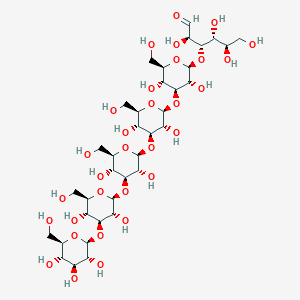
![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

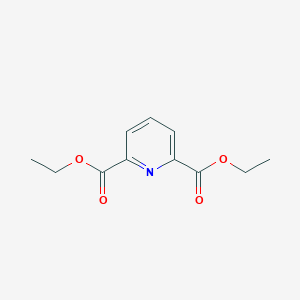

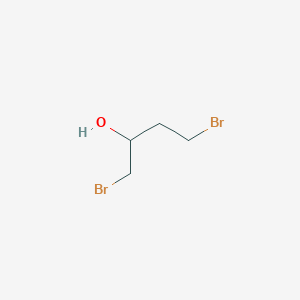

![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)